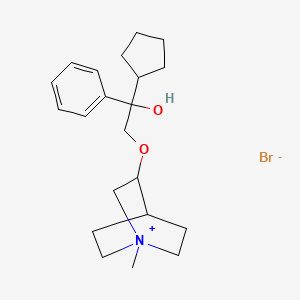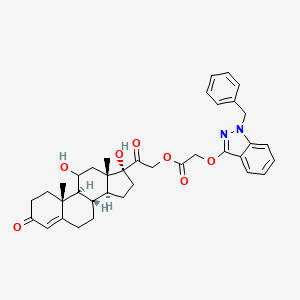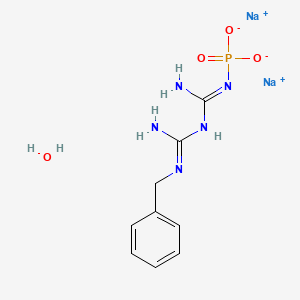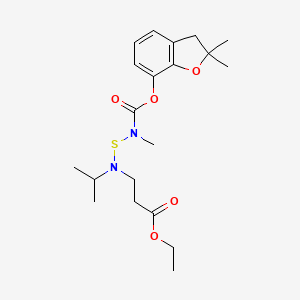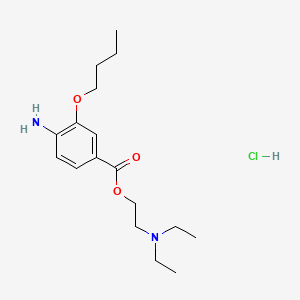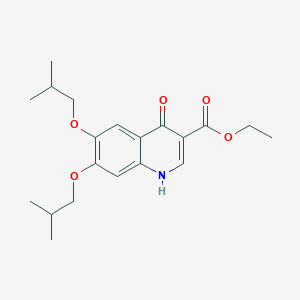
Buquinolate
Vue d'ensemble
Description
Buquinolate is an organic compound that belongs to the class of hydroquinolones . It is also known by other names such as 3-Quinolinecarboxylic acid, 4-hydroxy-6,7-bis(2-methylpropoxy)-, ethyl ester .
Synthesis Analysis
The synthesis of Buquinolate and similar compounds has been a subject of research. Various synthesis protocols have been reported in the literature for the construction of this scaffold .Molecular Structure Analysis
Buquinolate has a molecular formula of C20H27NO5 . Its average mass is 361.432 Da and its mono-isotopic mass is 361.188934 Da .Physical And Chemical Properties Analysis
Buquinolate is a crystalline compound . It has a molecular weight of 361.43 .Applications De Recherche Scientifique
Increasing Gain and Improving Feed Efficiency in Feedlot Lambs
Buquinolate has been evaluated for its efficacy in increasing gain and improving feed efficiency in feedlot lambs. The study reports that feeder lamb response to buquinolate (Bonaid 100) when added at varying levels to a high-concentrate lamb finishing ration resulted in a 14.8, 26.0, and 18.5% improvement over control in average daily gain with the use of 1.16, 1.74, and 2.32 mg/kg levels of buquinolate .
Determination in Chicken Feeds
A procedure has been developed for determining buquinolate (ethyl 4-hydroxy- 6,7- diisobutoxy - 3 - quinolinecarboxylate) in finished chicken feeds . The method involves a chloroform extract of the feed being concentrated to a small known volume, separated from background substances by thin layer chromatography on silica gel, eluted from the plate, and compared fluorometrically with reference standard buquinolate .
Coccidiostat
Buquinolate has been used as a broad-spectrum coccidiostat . It has been found to be effective against artificial coccidiosis infection in broiler chickens .
Safety and Hazards
Mécanisme D'action
Target of Action
Buquinolate is a quinolone derivative that has been used as an anticoccidial drug . The primary targets of Buquinolate are the coccidian protozoa, specifically Eimeria . These parasites are responsible for coccidiosis, a disease that affects a wide variety of animals and causes significant economic losses in the livestock industry .
Mode of Action
It is known that the anticoccidial activity of quinolone compounds, such as buquinolate, depends on the disruption of electron transport in the cytochrome system of coccidia .
Biochemical Pathways
It is known that quinolone compounds interfere with the electron transport in the cytochrome system of coccidia . This disruption can lead to the death of the parasite and thus the prevention of coccidiosis.
Result of Action
The primary result of Buquinolate’s action is the prevention of coccidiosis. By disrupting the electron transport in the cytochrome system of coccidia, Buquinolate inhibits the growth and reproduction of these parasites, thereby preventing the onset and spread of coccidiosis .
Propriétés
IUPAC Name |
ethyl 6,7-bis(2-methylpropoxy)-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO5/c1-6-24-20(23)15-9-21-16-8-18(26-11-13(4)5)17(25-10-12(2)3)7-14(16)19(15)22/h7-9,12-13H,6,10-11H2,1-5H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVXOXRUTDAKFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OCC(C)C)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041689 | |
| Record name | Buquinolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Buquinolate | |
CAS RN |
5486-03-3 | |
| Record name | Buquinolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5486-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buquinolate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005486033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buquinolate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11378 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BUQUINOLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Buquinolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Buquinolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUQUINOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFL71K7PU4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does buquinolate administration interfere with the development of host immunity to coccidiosis?
A1: No, buquinolate does not appear to hinder the development of host immunity. [, ] Chickens treated with buquinolate still develop immunity to subsequent infections, likely due to the passage of small numbers of oocysts, which contribute to immune system stimulation. [, ]
Q2: What is the molecular formula and weight of buquinolate?
A2: Buquinolate has the molecular formula C21H25NO5 and a molecular weight of 375.4 g/mol. []
Q3: Is there spectroscopic data available for buquinolate?
A3: While the provided research does not delve into detailed spectroscopic analysis, one study describes a spectrophotofluorometric method for determining buquinolate in poultry tissues and eggs. [] This suggests that buquinolate possesses fluorescent properties that can be utilized for analytical purposes.
Q4: How does the particle size of buquinolate affect its efficacy?
A4: Research indicates that micronized buquinolate, with a smaller particle size (around 1.6 - 1.8 μm), demonstrates superior coccidiostatic activity compared to milled buquinolate with larger particles (around 6.1 μm). [] This difference in efficacy is particularly noticeable at concentrations below the recommended use level. []
Q5: Does buquinolate exhibit any catalytic properties?
A5: The provided research focuses solely on buquinolate's anticoccidial properties. There is no mention of any catalytic activity associated with this compound.
Q6: Have computational methods been used to study buquinolate?
A6: The provided research predates the widespread use of computational chemistry in drug discovery. There is no mention of simulations, calculations, or QSAR models related to buquinolate.
Q7: Are there specific formulation strategies used to enhance the stability or bioavailability of buquinolate?
A7: The research primarily discusses buquinolate administration through feed. [, , , , , , ] While specific formulation strategies aren't extensively discussed, one study mentions that micronization (reducing particle size) enhances buquinolate's efficacy, suggesting its impact on bioavailability. []
Q8: What are the regulations surrounding the use of buquinolate in animal feed?
A8: While specific regulations aren't discussed in the provided research, the studies highlight the importance of determining buquinolate residues in edible tissues like poultry and eggs. [, ] This implies the existence of regulatory limits on buquinolate residues to ensure consumer safety.
Q9: What is known about the absorption, distribution, metabolism, and excretion of buquinolate in chickens?
A9: One study investigated the distribution of carbon-14 labeled buquinolate in chickens. [] The findings showed rapid absorption and distribution to various tissues with excretion primarily through feces. The liver and kidneys showed a higher accumulation of the drug and its metabolites. []
Q10: How is the efficacy of buquinolate evaluated?
A10: Buquinolate's efficacy is primarily assessed through in vivo studies using chickens experimentally infected with various Eimeria species. [, , , , , , , , , , ] Researchers monitor parameters like mortality rate, weight gain, severity of intestinal lesions, and oocyst output to determine the drug's effectiveness. [, , , , , , , , , , ]
Q11: Can coccidia develop resistance to buquinolate?
A11: Yes, several studies demonstrated the development of buquinolate resistance in Eimeria tenella strains after repeated exposure to the drug. [, , ] This resistance appears to be stable and transmissible through oocysts. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



